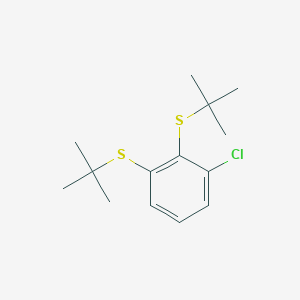
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene
描述
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups and a chlorine atom attached to a benzene ring
属性
CAS 编号 |
89265-31-6 |
|---|---|
分子式 |
C14H21ClS2 |
分子量 |
288.9 g/mol |
IUPAC 名称 |
1,2-bis(tert-butylsulfanyl)-3-chlorobenzene |
InChI |
InChI=1S/C14H21ClS2/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9H,1-6H3 |
InChI 键 |
NGXWSQRCBYMYPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1=C(C(=CC=C1)Cl)SC(C)(C)C |
产品来源 |
United States |
准备方法
The synthesis of 1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene typically involves the reaction of 1,2-dichlorobenzene with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The general reaction scheme is as follows:
1,2-dichlorobenzene+2tert-butylthiolNaHthis compound+NaCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups.
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.
相似化合物的比较
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene can be compared with other similar compounds such as:
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene: This compound has a similar structure but with an additional chlorine atom and a cyclopropene ring.
1,2-Bis(tert-butylsulfanyl)acetylene: This compound features an acetylene group instead of a benzene ring.
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene: Similar in structure but with a cyclopropene ring and two chlorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


